molecular formula C11H13FN2OS B5504834 N-(2-fluorophenyl)-4-morpholinecarbothioamide

N-(2-fluorophenyl)-4-morpholinecarbothioamide

Cat. No. B5504834
M. Wt: 240.30 g/mol
InChI Key: PVNHYPWCCYSCOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-fluorophenyl)-4-morpholinecarbothioamide often involves the use of difluoronirobenzene or other similar starting materials. High yield and purity indicate the efficiency of the synthetic methods employed. In some cases, the synthesis involves condensation reactions and the use of different solvents and catalysts under controlled conditions (Loganathan et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques like X-ray diffraction, NMR, IR, and mass spectral studies. These methods provide insights into the crystalline structure, bonding patterns, and spatial arrangement of atoms within the molecule (Xuechen et al., 2017).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including condensation, cyclization, and others. The presence of functional groups like fluorophenyl and morpholine significantly influences the chemical behavior of these compounds. Their reactivity and interaction with other chemical entities are crucial for their potential application in pharmaceuticals and other areas (M. A. Patharia et al., 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and boiling point, are influenced by the molecular structure. These properties are essential for determining the compound's stability, storage, and handling requirements (Mamatha et al., 2019).

Chemical Properties Analysis

The chemical properties of N-(2-fluorophenyl)-4-morpholinecarbothioamide and its derivatives, like reactivity with different reagents, stability under various conditions, and the presence of specific functional groups, are critical for their application in chemical synthesis and pharmaceutical formulations (Kiyoshi et al., 1963).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antifungal and Antibacterial Applications : Compounds related to N-(2-fluorophenyl)-4-morpholinecarbothioamide, including N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, have been synthesized and characterized, showing significant antifungal activity against pathogens responsible for plant diseases. These studies highlight the compound's potential in agricultural applications to protect crops from fungal infections (Zhou Weiqun et al., 2005).

  • Antitumor Activity : The synthesis of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide has shown to inhibit the proliferation of some cancer cell lines, indicating potential therapeutic applications in oncology (Xuechen Hao et al., 2017).

Synthesis and Characterization for Drug Development

  • Drug Metabolism Studies : Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide has provided insights into drug disposition and metabolism. These studies are crucial for the development of new therapeutics, especially in understanding the pharmacokinetics and dynamics of drug candidates (C. Renzulli et al., 2011).

Synthetic Chemistry and Material Science

  • Synthetic Methodology and Novel Compounds : The creation of novel compounds such as N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives showcases the versatility of N-(2-fluorophenyl)-4-morpholinecarbothioamide in synthetic organic chemistry. These compounds have been evaluated for their antibacterial and antifungal activities, demonstrating the compound's utility in developing new antimicrobial agents (Loganathan Velupillai et al., 2015).

properties

IUPAC Name

N-(2-fluorophenyl)morpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2OS/c12-9-3-1-2-4-10(9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNHYPWCCYSCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671862
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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